N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
Description
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H23N3O4/c1-24-15-9-13-14(10-16(15)25-2)19-11-21(18(13)23)8-7-17(22)20-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,20,22) |
InChI Key |
DLQDMSWREUWNKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3CCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures (80–100°C). Non-polar solvents (toluene) favor milder conditions (25–40°C) but risk lower conversion rates.
-
Temperature Control : Exothermic reactions (e.g., acylations) require cooling to −10°C to minimize side products.
Catalytic Enhancements
-
Base Catalysts : Triethylamine or pyridine neutralizes HCl generated during acylations, preventing protonation of the amine nucleophile.
-
Coupling Agents : HOBt/EDCl systems reduce racemization and improve amide bond formation efficiency.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) typically reveals purities >95% when using C18 columns and acetonitrile/water gradients.
Comparative Data of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with higher oxidation states, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2.1 Anticancer Properties
Research has indicated that compounds with a quinazoline structure exhibit anticancer properties. A study demonstrated that derivatives of quinazoline can inhibit tumor growth in various cancer cell lines. N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide may function similarly due to its structural characteristics, potentially acting by interfering with cell signaling pathways involved in cancer proliferation .
2.2 Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored extensively. In vitro studies suggest that this compound could exhibit activity against various bacterial strains. This application is particularly relevant in addressing antibiotic resistance issues .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The methods typically involve the formation of the quinazoline core followed by cyclization and functional group modifications .
Table: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Quinazoline Core | Cyclization | Acidic conditions |
| Alkylation | N-Alkylation | Base-catalyzed |
| Amide Formation | Coupling Reaction | Coupling agents (e.g., EDC) |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various quinazoline derivatives, including this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy Testing
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The quinazolinone core is a common feature among analogs, but substituents on the aromatic ring and the amide side chain differ significantly, influencing physicochemical and biological properties:
Key Observations :
- Molecular Weight : The trimethoxyphenyl analog (443.4 g/mol) is bulkier, which may reduce bioavailability compared to the target compound (~401.8 g/mol) .
- Bioactivity : Pyridin-2-yl and chlorobenzyl analogs demonstrate stronger interactions with biological targets (e.g., kinases) due to π-π stacking or halogen bonding .
Biological Activity
N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide, identified by its CAS number 1144429-01-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O4 |
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1144429-01-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Similar compounds in the quinazoline family have been shown to inhibit key kinases involved in cancer progression, such as CDK4/6 and HDAC1 . These interactions can lead to:
- Cell Cycle Arrest : The compound may induce G1 or G2/M phase arrest in cancer cells, preventing their proliferation.
- Induction of Apoptosis : By modulating apoptotic pathways, it may promote cancer cell death .
- Inhibition of Tumor Growth : In vivo studies have indicated potential antitumor effects against breast cancer models .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the efficacy of this compound against various cancer cell lines. The MTT assay has been widely used to assess cell viability after treatment with this compound.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Concentration (μM) | Viability (%) |
|---|---|---|
| MCF-7 | 0.1 | 85 |
| MCF-7 | 1 | 70 |
| MCF-7 | 10 | 50 |
| HeLa | 0.1 | 80 |
| HeLa | 1 | 65 |
| HeLa | 10 | 45 |
Data indicates that increased concentrations lead to decreased cell viability, suggesting effective cytotoxicity at higher doses .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of quinazoline derivatives, including this compound. For instance:
- Anticancer Activity : A study demonstrated that related quinazoline compounds exhibit significant cytotoxic effects against MCF-7 and HeLa cell lines, with some derivatives showing IC50 values in the nanomolar range .
- Mechanistic Insights : Mechanistic studies suggest that these compounds may act as multi-target agents, influencing various pathways involved in cancer cell survival and apoptosis .
Q & A
Q. Table 1. Comparative Bioactivity of Quinazoline Derivatives
| Compound | Target (IC₅₀) | Key Structural Feature |
|---|---|---|
| Target Compound | PDE9A (0.6 nM) | 6,7-Dimethoxy, Cyclopentyl |
| N-(2-chlorobenzyl) analog | EGFR (18 nM) | Chlorobenzyl substituent |
| 3,5-Diphenyl-pyrazole hybrid | CDK4 (9.2 µM) | Pyrazole linkage |
Q. Table 2. Stability Under pH Conditions
| pH | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| 2.0 | 2.4 hours | 3-(6,7-dimethoxy-4-oxoquinazolinyl)propanoic acid |
| 7.4 | >48 hours | Stable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
